molecular formula C7H12Cl2N2 B13947651 6-Methyl-pyridin-2-YL-methylamine dihydrochloride

6-Methyl-pyridin-2-YL-methylamine dihydrochloride

Cat. No.: B13947651
M. Wt: 195.09 g/mol
InChI Key: WGMIURPVRBLRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-pyridin-2-YL-methylamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is often found in the form of an off-white solid and has a molecular weight of 195.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-pyridin-2-YL-methylamine dihydrochloride typically involves the reaction of 6-methyl-2-pyridinemethanol with various reagents. One common method includes the use of azodicarboxylate and triphenylphosphine in tetrahydrofuran (THF) as solvents. The reaction is carried out at room temperature, followed by purification using chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-pyridin-2-YL-methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-pyridin-2-YL-methylamine dihydrochloride is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-pyridin-2-YL-methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinemethanamine: Similar structure but without the dihydrochloride component.

    (6-Aminomethyl)pyridin-2-yl)methanol dihydrochloride: Contains an additional hydroxyl group.

Uniqueness

6-Methyl-pyridin-2-YL-methylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

N,6-dimethylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C7H10N2.2ClH/c1-6-4-3-5-7(8-2)9-6;;/h3-5H,1-2H3,(H,8,9);2*1H

InChI Key

WGMIURPVRBLRII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.